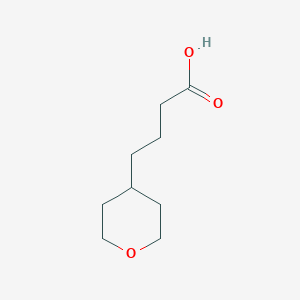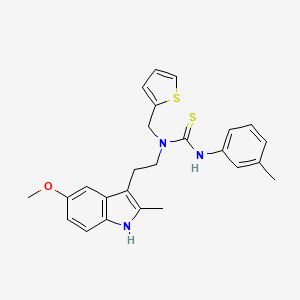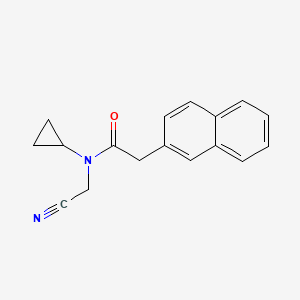
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide, also known as CCPA, is a compound that has been extensively studied for its potential use in scientific research. CCPA is a selective adenosine A1 receptor agonist that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is a selective adenosine A1 receptor agonist. Adenosine is a neuromodulator that is involved in a wide range of physiological processes, including sleep, pain perception, and inflammation. When N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide binds to the adenosine A1 receptor, it activates a signaling pathway that leads to the biochemical and physiological effects of N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has a wide range of biochemical and physiological effects, including:
1. Decreased heart rate and blood pressure: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to decrease heart rate and blood pressure in animal models.
2. Increased cerebral blood flow: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to increase cerebral blood flow in animal models.
3. Neuroprotection: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to protect neurons from ischemia-reperfusion injury in animal models of stroke.
4. Cardioprotection: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to protect the heart from ischemia-reperfusion injury in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has several advantages for lab experiments, including:
1. Selectivity: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is a selective adenosine A1 receptor agonist, which means that it can be used to study the specific effects of adenosine A1 receptor activation.
2. Potency: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is a potent adenosine A1 receptor agonist, which means that it can be used at low concentrations to achieve its effects.
3. Stability: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is stable in solution, which makes it easy to handle and store.
One limitation of N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is that it is not orally bioavailable, which means that it must be administered by injection.
Direcciones Futuras
For research on N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide include the development of new analogs, mechanistic studies, clinical trials, and combination therapy.
Métodos De Síntesis
The synthesis method of N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide involves the reaction of 2-naphthylacetonitrile with cyclopropylmethylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to obtain N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide. This method has been optimized to produce high yields of pure N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including:
1. Neuroprotection: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
2. Cardioprotection: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to protect the heart from ischemia-reperfusion injury in animal models.
3. Analgesia: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to have analgesic effects in animal models of pain.
4. Anti-inflammatory effects: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-9-10-19(16-7-8-16)17(20)12-13-5-6-14-3-1-2-4-15(14)11-13/h1-6,11,16H,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKVYIOKWXCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate](/img/structure/B2458157.png)
![5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458158.png)
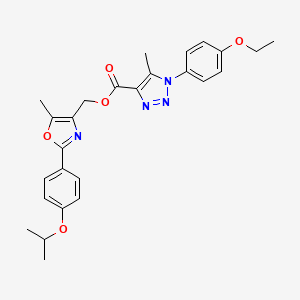
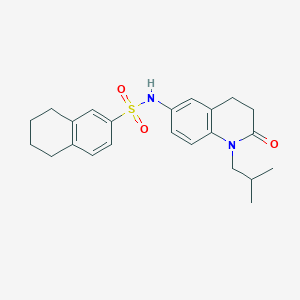
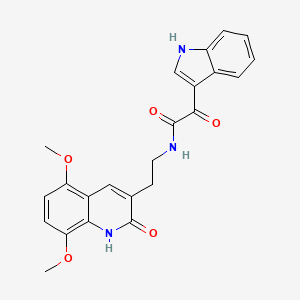
![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2458166.png)
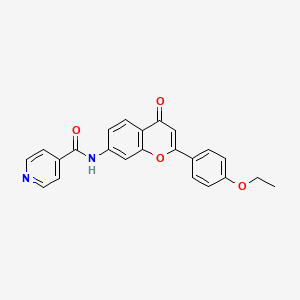
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2458169.png)
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
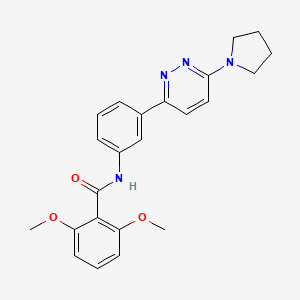
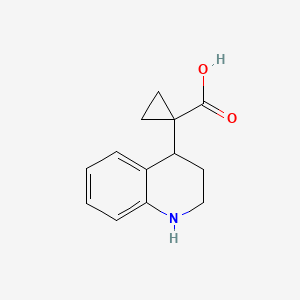
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)
